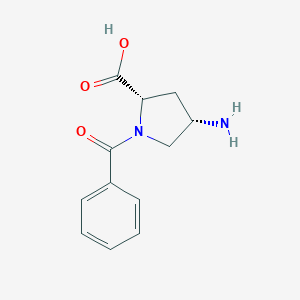

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Overview

Description

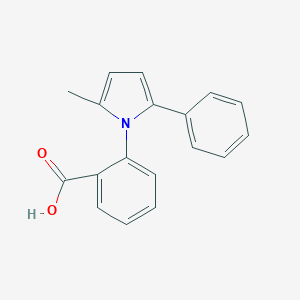

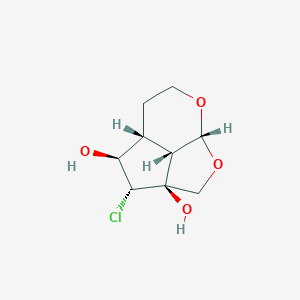

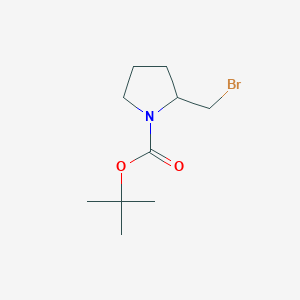

“(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid” is a complex organic compound. However, there is limited information available about this specific compound. It’s worth noting that it contains structural elements common to amino acids, suggesting it may have biological activity or uses in peptide synthesis1.

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials2. Another study reported the optimization of precursor synthesis conditions for a related compound, (2S,4S)4–3. However, the exact synthesis process for “(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid” is not readily available in the literature.Molecular Structure Analysis

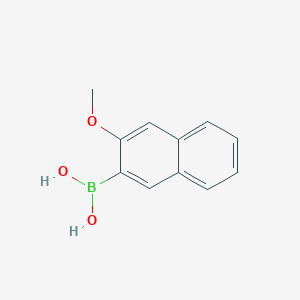

The molecular structure of this compound is not directly available. However, the compound likely contains a pyrrolidine ring, a common feature in many biologically active compounds4.Chemical Reactions Analysis

The specific chemical reactions involving “(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid” are not readily available. However, the compound likely participates in reactions typical of amino acids and carboxylic acids5.Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid” are not readily available. However, as an amino acid derivative, it likely shares some properties with other amino acids1.Scientific Research Applications

-

19F NMR Probes

- Field : Chemistry and Biochemistry

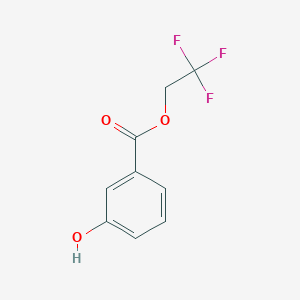

- Application : (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, similar to the compound you mentioned, were synthesized and used as sensitive probes in 19F NMR .

- Method : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol .

- Results : Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .

-

Synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines

- Field : Organic Synthesis

- Application : A concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed .

- Method : The synthesis involved a tightly bound chelation controlled transition state formed during the 5-exo-tet ring closure reaction .

- Results : The synthesis was achieved in enantiomerically pure form from commercially available starting materials with excellent diastereoselectivity .

-

Radiolabeling for Glioma Diagnosis

- Field : Medical Imaging

- Application : (2S,4S)4– [18F]FPArg, a radiolabeled compound similar to the one you mentioned, is expected to provide accurate imaging information for the early diagnosis, staging, and prognosis evaluation of glioma .

- Method : The radiolabeling yield can be improved by increasing the amount of radiolabeling precursor .

- Results : The application of (2S,4S)4– [18F]FPArg in clinical settings could facilitate the early diagnosis of glioma .

-

Fluorinated Amino Acids in NMR and MRI

- Field : Biochemistry and Medical Imaging

- Application : (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, similar to the compound you mentioned, were synthesized and used in 19F NMR and MRI approaches to protein detection and imaging .

- Method : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol .

- Results : Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .

-

Synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines

- Field : Organic Synthesis

- Application : A concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed .

- Method : The synthesis involved a tightly bound chelation controlled transition state formed during the 5-exo-tet ring closure reaction .

- Results : The synthesis was achieved in enantiomerically pure form from commercially available starting materials with excellent diastereoselectivity .

-

Radiolabeling for Glioma Diagnosis

- Field : Medical Imaging

- Application : (2S,4S)4– [18F]FPArg, a radiolabeled compound similar to the one you mentioned, is expected to provide accurate imaging information for the early diagnosis, staging, and prognosis evaluation of glioma .

- Method : The radiolabeling yield can be improved by increasing the amount of radiolabeling precursor .

- Results : The application of (2S,4S)4– [18F]FPArg in clinical settings could facilitate the early diagnosis of glioma .

-

Fluorinated Amino Acids in NMR and MRI

- Field : Biochemistry and Medical Imaging

- Application : (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, similar to the compound you mentioned, were synthesized and used in 19F NMR and MRI approaches to protein detection and imaging .

- Method : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol .

- Results : Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .

-

Synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines

- Field : Organic Synthesis

- Application : A concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed .

- Method : The synthesis involved a tightly bound chelation controlled transition state formed during the 5-exo-tet ring closure reaction .

- Results : The synthesis was achieved in enantiomerically pure form from commercially available starting materials with excellent diastereoselectivity .

-

Radiolabeling for Glioma Diagnosis

- Field : Medical Imaging

- Application : (2S,4S)4– [18F]FPArg, a radiolabeled compound similar to the one you mentioned, is expected to provide accurate imaging information for the early diagnosis, staging, and prognosis evaluation of glioma .

- Method : The radiolabeling yield can be improved by increasing the amount of radiolabeling precursor .

- Results : The application of (2S,4S)4– [18F]FPArg in clinical settings could facilitate the early diagnosis of glioma .

Safety And Hazards

The safety and hazards associated with “(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid” are not readily available. However, like all chemicals, it should be handled with appropriate safety precautions89.

Future Directions

The potential applications and future directions for research on “(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid” are not readily available. However, given its structural similarity to biologically active compounds, it may have potential uses in medicinal chemistry or drug discovery. Further research would be needed to explore these possibilities.

Please note that this analysis is based on the limited information available and may not fully capture the properties and potential applications of “(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid”.

properties

IUPAC Name |

(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODXOQKGULQFP-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570983 | |

| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid | |

CAS RN |

176439-44-4 | |

| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.